Cyclopropyl(4-fluoro-2-methylphenyl)methanamine hydrochloride
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Overview
Description
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H14FN·HCl It is a derivative of methanamine, featuring a cyclopropyl group and a fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-fluoro-2-methylphenyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 4-fluoro-2-methylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(4-fluorophenyl)methanamine
- Cyclopropyl(2-fluoro-4-methylphenyl)methanamine
- Cyclopropyl(4-chlorophenyl)methanamine
Uniqueness
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine hydrochloride is unique due to the presence of both a cyclopropyl group and a fluorinated phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications. The fluorine atom enhances the compound’s stability and reactivity, while the cyclopropyl group introduces strain that can influence its interactions with other molecules.
Properties
Molecular Formula |
C11H15ClFN |
---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
cyclopropyl-(4-fluoro-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8;/h4-6,8,11H,2-3,13H2,1H3;1H |
InChI Key |
KTHAKHVUDFTLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2CC2)N.Cl |
Origin of Product |
United States |
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